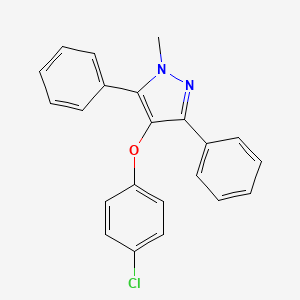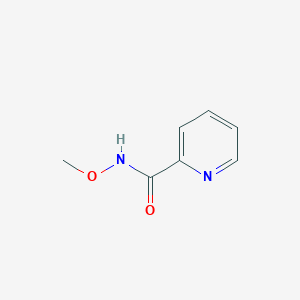![molecular formula C19H22N2O3 B8547864 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide CAS No. 145451-07-6](/img/structure/B8547864.png)
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide
概要
説明
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is a chemical compound with the molecular formula C19H22N2O3. It is known for its applications in agriculture as a fungicide, particularly in controlling fungal diseases in cereals, vegetables, and turf .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide involves the formal condensation of the carboxy group of (2E)-2-[(2,5-dimethylphenoxy)methyl]phenyl (methoxyimino)acetic acid with the amino group of methylamine . The reaction typically requires the use of solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
化学反応の分析
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on fungal growth and development.
Medicine: Explored for potential antifungal properties and therapeutic applications.
Industry: Utilized in the formulation of fungicides for agricultural use.
作用機序
The compound exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically targeting the Qo site of the enzyme. This inhibition disrupts the electron transport chain, leading to the suppression of fungal respiration and growth .
類似化合物との比較
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its broad-spectrum antifungal activity.
Trifloxystrobin: Used in agriculture for its effective control of fungal diseases.
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is unique due to its specific structural features, such as the dimethylphenoxy and methoxyimino groups, which contribute to its high efficacy and selectivity as a fungicide .
特性
CAS番号 |
145451-07-6 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18- |
InChIキー |
WXUZAHCNPWONDH-UZYVYHOESA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-4-thiazolyl]-](/img/structure/B8547808.png)

![tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate](/img/structure/B8547820.png)



![7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide](/img/structure/B8547835.png)



![1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine](/img/structure/B8547862.png)

